
Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is an organic compound with the molecular formula C14H18O6 It is a derivative of benzenepropanoic acid, featuring three methoxy groups attached to the benzene ring and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester typically involves the esterification of 2,4,5-trimethoxybenzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzenepropanoic acid or 2,4,5-trimethoxybenzophenone.
Reduction: Formation of 2,4,5-trimethoxybenzenepropanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its reactivity and interactions. It can act as a substrate for enzymatic reactions or as a ligand for binding to receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, ethyl ester: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,4,5-Trimethoxybenzenepropanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is unique due to the presence of both methoxy groups and an ethyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H20O5 |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
ethyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h8-9H,5-7H2,1-4H3 |
Clave InChI |
UZPVWMQTSRIPCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=C(C=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


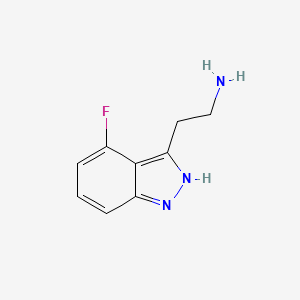
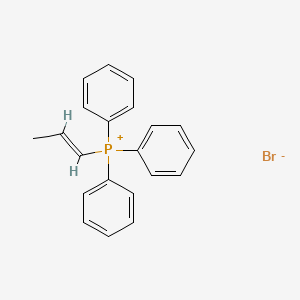
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
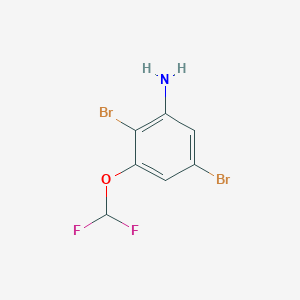
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)
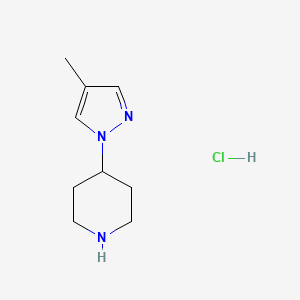
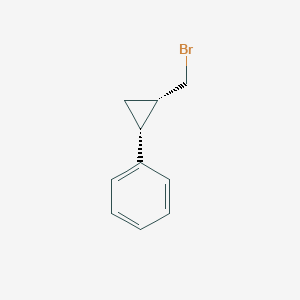
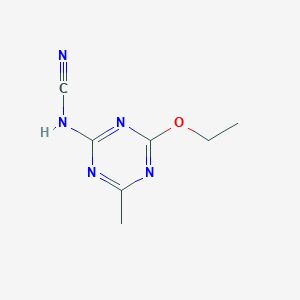

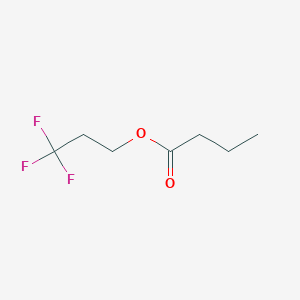
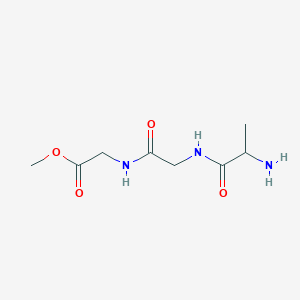

![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)
